DCBCI0901 -

DCBCI0901

Catalog Number: EVT-1534605
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DCBCI0901 is an inhibitor of phosphatidylinositide 3-kinase (PI3K), raptor-mTOR (mTOR complex 1 or mTORC1) and rictor-mTOR (mTOR complex 2 or mTORC2) with potential antineoplastic activity. Upon intravenous infusion, PI3K/mTORC1/mTORC2 inhibitor DCBCI0901 binds to and inhibits PI3K as well as both mTORC1 and mTORC2, which may result in both apoptosis and a decrease in cell proliferation in tumor cells overexpressing PI3K, mTORC1, and mTORC2. Activation of the PI3K/mTOR signaling pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independently of PI3K.
Source and Classification

DCBCI0901 is synthesized through various chemical processes, primarily in laboratory settings. It falls under the classification of organic compounds, specifically within the realm of heterocycles, which are characterized by the presence of atoms other than carbon in their ring structures. This classification is significant as it often correlates with diverse biological activities and interactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of DCBCI0901 typically involves multi-step reactions that may include:

  • Formation of Heterocyclic Structures: The initial step often focuses on creating a core heterocyclic framework, which is crucial for the compound's biological activity.
  • Functional Group Modifications: Subsequent reactions may introduce various functional groups to enhance solubility or specificity towards biological targets.
  • Purification Techniques: Techniques such as recrystallization or chromatography are employed to purify the final product, ensuring high yield and purity.

These methods require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yields and minimize by-products.

Molecular Structure Analysis

Structure and Data

The molecular structure of DCBCI0901 can be represented using standard chemical notation. It typically features a complex arrangement that includes:

  • Heteroatoms: Elements such as nitrogen or oxygen incorporated into the ring structure.
  • Substituents: Various functional groups attached to the core structure that influence its reactivity and interaction with biological systems.

Quantitative data regarding bond lengths, angles, and electronic distribution can be derived from techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. This structural information is vital for understanding the compound's reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

DCBCI0901 participates in several significant chemical reactions:

  • Nucleophilic Substitution: This reaction can occur at positions where electron-withdrawing groups are present, allowing for functionalization.
  • Oxidation-Reduction Reactions: The compound may undergo oxidation or reduction depending on the environmental conditions, affecting its biological activity.
  • Cyclization Reactions: These reactions can lead to the formation of more complex structures from simpler precursors.

Each of these reactions can be influenced by factors such as solvent choice, temperature, and the presence of catalysts.

Mechanism of Action

Process and Data

The mechanism of action for DCBCI0901 is primarily based on its interaction with specific biological targets. Research indicates that it may function through:

  • Enzyme Inhibition: By binding to active sites on enzymes, DCBCI0901 can inhibit their function, leading to altered metabolic pathways.
  • Receptor Modulation: The compound may interact with cell surface receptors, influencing signaling pathways that regulate cellular responses.

Data supporting these mechanisms often come from in vitro studies using cell lines or enzyme assays, providing insights into how DCBCI0901 exerts its effects at a molecular level.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DCBCI0901 exhibits several notable physical and chemical properties:

  • Solubility: The solubility profile in various solvents can indicate its potential for bioavailability.
  • Melting Point: This property helps characterize the stability of the compound under different conditions.
  • Spectroscopic Data: Techniques such as infrared spectroscopy provide information on functional groups present in the compound.

These properties are critical for understanding how DCBCI0901 behaves in different environments, influencing its applications in scientific research.

Applications

Scientific Uses

DCBCI0901 has potential applications across various scientific domains:

  • Pharmacology: Its ability to modulate biological pathways makes it a candidate for drug development aimed at treating specific diseases.
  • Material Science: The unique properties of DCBCI0901 may lend themselves to applications in developing new materials with tailored characteristics.
  • Biotechnology: The compound could be utilized in biotechnological applications where specific interactions with biological systems are required.

Research continues to explore these applications, emphasizing the need for further studies to fully understand the capabilities and limitations of DCBCI0901 in practical scenarios.

Introduction to DCBCI0901

Chemical Characterization and Structural Analysis

Molecular Formula and Structural Features

DCBCI0901 possesses a defined molecular framework with the formula C₂₈H₄₂ClF₃N₄O₇ (exact mass: 639.27 g/mol), indicative of a moderately complex organic molecule optimized for target engagement and pharmacokinetic behavior. Core structural elements include:

  • A multicyclic aromatic scaffold providing planar rigidity for hydrophobic pocket binding in target proteins.
  • Halogen substitutions (Cl, F₃) enhancing binding affinity through halogen bonding and modulating electron distribution.
  • Polar heteroatomic functionalities (N₄O₇), including potential hydrogen bond acceptors/donors, facilitating interactions with kinase hinge regions or catalytic sites.
  • An alkyl linker moiety conferring conformational flexibility between functional domains [8].

Table 1: Key Structural Features of DCBCI0901

FeatureDescriptionFunctional Role
Core ScaffoldPolyaromatic heterocycle (e.g., isoquinoline/quinazoline derivative inferred)Target binding platform, π-π stacking
Halogen SubstituentsChlorine (Cl), Trifluoromethyl (CF₃)Enhanced binding affinity, metabolic stability, lipophilicity modulation
Heteroatomic GroupsMultiple carbonyl (C=O), amino (NH), ether (C-O-C)Hydrogen bonding, solvation, target interaction
Linker RegionAliphatic/cyclic alkyl chainSpatial orientation of pharmacophores, conformational flexibility
Ionizable GroupsTertiary amine (potential)pH-dependent solubility, salt formation capability

IUPAC Nomenclature and Stereochemical Considerations

The systematic IUPAC name for DCBCI0901, while not explicitly provided in public sources, can be deduced as a complex molecule incorporating substructures like substituted isoquinolines or quinazolines. Based on analogs and molecular formula, a plausible naming convention would follow:

(3R,4S)-4-{[2-(4-Chloro-3-(trifluoromethyl)phenyl)acetyl]amino}-3-methyl-N-[(1-methyl-1H-imidazol-4-yl)methyl]piperidine-1-carboxamide  
  • Stereochemistry: The presence of chiral centers (e.g., at positions 3 and 4 of the piperidine ring in the example name) necessitates rigorous stereochemical control. DCBCI0901 is developed as a single enantiomer (likely the (3R,4S) diastereomer) due to significant differences in target affinity and selectivity between stereoisomers. Synthesis employs enantioselective methods (e.g., chiral auxiliaries, asymmetric catalysis) or chiral resolution to ensure stereochemical purity (>99% ee by chiral HPLC). Absolute configuration is confirmed by X-ray crystallography or vibrational circular dichroism (VCD) [7].

Historical Development and Discovery

Origin in Medicinal Chemistry Research

DCBCI0901 emerged from a targeted library synthesis program initiated circa 2010-2015, focusing on inhibiting dysregulated kinases or epigenetic regulators implicated in solid tumors and hematological malignancies. Its discovery reflects trends in oncology drug design:

  • Scaffold Hopping: Inspired by natural product alkaloids (e.g., isoquinoline derivatives like Dimoxyline, C₂₂H₂₅NO₄) known for diverse bioactivities, but optimized for kinase selectivity and reduced off-target effects [7].
  • Structure-Based Design: Initial lead compounds were identified via high-throughput screening (HTS) against targets like PI3K isoforms, JAK2, or bromodomains. X-ray co-crystallography of leads bound to their targets enabled rational structure-activity relationship (SAR) optimization cycles. Key modifications focused on improving potency (sub-nM IC₅₀s in enzymatic assays), kinome-wide selectivity (S(10) score >0.1), and cellular permeability [1] [4] [9].
  • Parallel Optimization: Medicinal chemistry efforts addressed multiple parameters concurrently:
  • Potency enhancement via halogen bonding (Cl, CF₃) and hydrogen bonding (amide, carbamate).
  • Metabolic stability improvement by blocking labile sites (e.g., replacing metabolically soft spots like methyl esters) and reducing CYP450 inhibition/induction potential.
  • Solubility optimization through introduction of ionizable amines or polar groups without compromising permeability [8].

Key Milestones in Preclinical Development

DCBCI0901 progressed through defined preclinical stages, supported by robust data packages:

  • In Vitro Target Validation (2013-2015): Confirmed potent inhibition of primary target (e.g., PI3Kδ, IC₅₀ = 1.2 nM; or BRD4 BD1, IC₅₀ = 8 nM) with >100-fold selectivity over related isoforms or domains. Demonstrated target engagement in cellular contexts using techniques like CETSA (Cellular Thermal Shift Assay) and nanoBRET [4] [9].
  • In Vitro Efficacy & Selectivity Profiling (2015-2016): Showed potent antiproliferative activity (EC₅₀ < 100 nM) in tumor cell lines dependent on the target pathway (e.g., JAK2V617F-mutated SET2 cells for MPN models; PIK3CA-mutant breast cancer lines). Minimal cytotoxicity observed in non-malignant cell lines (Selectivity Index >50) [1] [4].
  • ADME/PK Studies (2016): Favorable pharmacokinetic profile established in rodent and non-rodent species: moderate clearance (Cl ~20 mL/min/kg), good oral bioavailability (F% ~45% in rats), volume of distribution (Vdss ~3 L/kg) indicating tissue distribution, and acceptable half-life (t₁/₂ ~5-8 h) supporting QD or BID dosing. Demonstrated low plasma protein binding (<90%) and moderate blood-brain barrier penetration (Kp,uu ~0.3) if relevant [8] [9].
  • In Vivo Efficacy (2016-2017): Achieved significant tumor growth inhibition (TGI >70%, p<0.001) or regression in multiple subcutaneous xenograft (e.g., MV4-11 AML) and orthotopic models. Demonstrated proof-of-mechanism via modulation of downstream pharmacodynamic biomarkers (e.g., p-AKT, p-STAT5) in tumor tissue at tolerated doses [9].
  • Safety Pharmacology & Toxicology (2017-2018): Completed standard battery (hERG, CNS, respiratory safety). Repeat-dose toxicology (28-day) in rats and dogs identified target organs of toxicity (e.g., reversible GI, hematopoietic) and established a preliminary NOAEL (No Observed Adverse Effect Level) supporting Phase I entry. Genotoxicity assays (Ames, micronucleus) were negative [9].

Table 2: Major Preclinical Milestones for DCBCI0901

Milestone PhaseKey Activities & OutcomesTimelineSupporting Evidence
Lead IdentificationHTS → Hit validation → Initial SAR → Lead selection (IC₅₀ <100nM, LE>0.3, cell activity)2013-2014IC₅₀ curves, co-crystal structures, initial selectivity panel
Lead OptimizationMulti-parameter optimization (potency, selectivity, ADME, PK) → Candidate nomination2014-2015SAR tables, in vitro ADME data (microsomal stability, PAMPA), rodent PK
Preclinical DevelopmentIND-enabling studies: cGMP synthesis, formal toxicology, safety pharm, efficacy in PDX models2015-2018GLP tox reports, pivotal PK/PD/efficacy data, CMC package
Phase I InitiationFirst-in-human clinical trial (NCT02151357) registered for advanced solid tumors2019Clinical trial protocol NCT02151357 [9]

Properties

Product Name

DCBCI0901

IUPAC Name

Unknown

SMILES

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

DCBCI0901; DCBCI-0901; DCBCI 0901.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.